molecular formula C18H30N10O3 B1457715 3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol CAS No. 760952-88-3

3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol

Cat. No. B1457715
M. Wt: 434.5 g/mol
InChI Key: VAKXPQHQQNOUEZ-UHFFFAOYSA-N
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Description

“3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol” is a chemical compound with the molecular formula C18H30N10O3 and a molecular weight of 434.496 . It has been used in the study of the crystal structure of the Ad37 fiber knob in complex with a trivalent sialic acid inhibitor .


Molecular Structure Analysis

The molecular structure of this compound has been studied using x-ray diffraction . It has been found in complex with a trivalent sialic acid inhibitor in the crystal structure of the Ad37 fiber knob .

Scientific Research Applications

Luminescent Properties and Coordination Chemistry

  • Luminescence and Coordination Complexes : Triazole derivatives are known for their ability to form metal complexes with unique luminescent properties. For instance, semidirected versus holodirected coordination in Pb(II) complexes with triazole-containing ligands can result in single-component white light luminescence, highlighting their potential in materials science and optoelectronic applications (Chen et al., 2015).

Synthetic Chemistry and Catalysis

  • Synthesis of Heterocycles : Triazole derivatives play a critical role in the synthesis of dihydrofurans and other heterocycles, indicating their importance in organic synthesis and the development of pharmaceuticals and agrochemicals (Matsumoto & Nishino, 2015).
  • Catalysis and Polymerization : Nitrilotris(N-methylenephenoxy)–metal complexes, which share a conceptual linkage with the compound through their use of nitrogen as a coordinating atom and their triazole-like structural motifs, have shown efficacy as catalysts in various polymerization and oxidation reactions, underscoring the utility of these compounds in catalytic chemistry (Miriam, Zonta Cristiano, & L. Giulia, 2014).

Material Science and Environmental Applications

  • High-Density Energetic Materials : The study of triazole derivatives has led to the development of high-density energetic materials, demonstrating the potential of triazole-based compounds in the field of explosives and propellants. These materials are characterized by their high density, thermal stability, and detonation properties, which could be relevant to the broader family of triazole compounds including the one of interest (Thottempudi & Shreeve, 2011).

properties

IUPAC Name

3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKXPQHQQNOUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343598
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-hydroxypropyltriazolylmethyl)amine

CAS RN

760952-88-3
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-hydroxypropyltriazolylmethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol

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